molecular formula C15H21NO2 B3057575 3-[3-(1-Piperidinyl)propoxy]benzaldehyde CAS No. 82625-43-2

3-[3-(1-Piperidinyl)propoxy]benzaldehyde

Cat. No.: B3057575
CAS No.: 82625-43-2
M. Wt: 247.33 g/mol
InChI Key: VRFBHRVCCZPEFY-UHFFFAOYSA-N
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Description

3-[3-(1-Piperidinyl)propoxy]benzaldehyde is an organic compound with the molecular formula C15H21NO2 It is characterized by a benzaldehyde group attached to a piperidine ring through a propoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1-Piperidinyl)propoxy]benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 3-chloropropylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the benzaldehyde is replaced by the piperidinylpropoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1-Piperidinyl)propoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 3-[3-(1-Piperidinyl)propoxy]benzoic acid.

    Reduction: 3-[3-(1-Piperidinyl)propoxy]benzyl alcohol.

    Substitution: Various substituted piperidinylpropoxybenzaldehyde derivatives.

Scientific Research Applications

3-[3-(1-Piperidinyl)propoxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(1-Piperidinyl)propoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with binding sites on proteins, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(1-Piperidinyl)propoxy]benzoic acid
  • 3-[3-(1-Piperidinyl)propoxy]benzyl alcohol
  • 3-[3-(1-Piperidinyl)propoxy]benzyl chloride

Uniqueness

3-[3-(1-Piperidinyl)propoxy]benzaldehyde is unique due to the presence of both an aldehyde group and a piperidine ring. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3-(3-piperidin-1-ylpropoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-13-14-6-4-7-15(12-14)18-11-5-10-16-8-2-1-3-9-16/h4,6-7,12-13H,1-3,5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFBHRVCCZPEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589889
Record name 3-[3-(Piperidin-1-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82625-43-2
Record name 3-[3-(1-Piperidinyl)propoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82625-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(Piperidin-1-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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